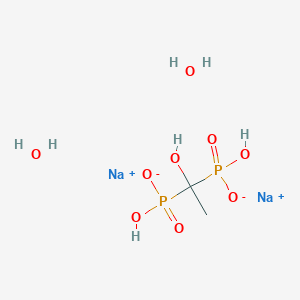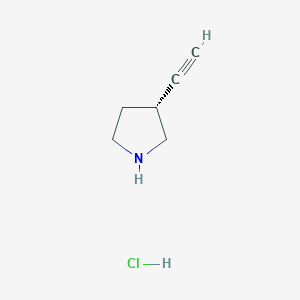
Sodium (1-hydroxyethane-1,1-diyl)bis(hydrogenphosphonate) dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium (1-hydroxyethane-1,1-diyl)bis(hydrogenphosphonate) dihydrate, also known as sodium etidronate, is a bisphosphonate compound. It is widely used in various industrial and medical applications due to its ability to inhibit the formation of calcium phosphate crystals. This compound is particularly effective in preventing scale formation and corrosion in water systems and is also used in the treatment of bone diseases such as osteoporosis and Paget’s disease .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sodium (1-hydroxyethane-1,1-diyl)bis(hydrogenphosphonate) dihydrate can be synthesized through the reaction of phosphorus trichloride with acetic acid, followed by neutralization with sodium hydroxide. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under specific conditions. The product is then purified through crystallization and filtration processes to obtain the dihydrate form .
Análisis De Reacciones Químicas
Types of Reactions
Sodium (1-hydroxyethane-1,1-diyl)bis(hydrogenphosphonate) dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: It can be reduced to form different phosphonate compounds.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives and substituted phosphonates, which have applications in different industrial processes .
Aplicaciones Científicas De Investigación
Sodium (1-hydroxyethane-1,1-diyl)bis(hydrogenphosphonate) dihydrate has a wide range of scientific research applications:
Chemistry: It is used as a chelating agent and scale inhibitor in water treatment processes.
Biology: The compound is studied for its effects on bone metabolism and its potential use in treating bone diseases.
Medicine: It is used in the treatment of osteoporosis and Paget’s disease due to its ability to inhibit bone resorption.
Mecanismo De Acción
The mechanism of action of sodium (1-hydroxyethane-1,1-diyl)bis(hydrogenphosphonate) dihydrate involves its ability to bind to calcium ions, preventing the formation of calcium phosphate crystals. This binding inhibits the crystallization process, making it effective in preventing scale formation and bone resorption. The compound targets the hydroxyapatite crystals in bones, reducing their dissolution and thus preventing bone loss .
Comparación Con Compuestos Similares
Similar Compounds
Etidronic Acid: Similar in structure and function, used in bone disease treatment and water treatment.
Clodronic Acid: Another bisphosphonate with similar applications in bone disease treatment.
Pamidronic Acid: Used in the treatment of bone diseases and has similar chemical properties.
Uniqueness
Sodium (1-hydroxyethane-1,1-diyl)bis(hydrogenphosphonate) dihydrate is unique due to its high solubility in water and its effectiveness in preventing both scale formation and bone resorption. Its ability to bind strongly to calcium ions makes it particularly useful in various industrial and medical applications .
Propiedades
Fórmula molecular |
C2H10Na2O9P2 |
|---|---|
Peso molecular |
286.02 g/mol |
Nombre IUPAC |
disodium;hydroxy-[1-hydroxy-1-[hydroxy(oxido)phosphoryl]ethyl]phosphinate;dihydrate |
InChI |
InChI=1S/C2H8O7P2.2Na.2H2O/c1-2(3,10(4,5)6)11(7,8)9;;;;/h3H,1H3,(H2,4,5,6)(H2,7,8,9);;;2*1H2/q;2*+1;;/p-2 |
Clave InChI |
XOEZCZPMTZEGIQ-UHFFFAOYSA-L |
SMILES canónico |
CC(O)(P(=O)(O)[O-])P(=O)(O)[O-].O.O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![(10R,13s)-13-[(z,1r)-4-isopropyl-1-methyl-hex-4-enyl]-10-methyl-2,7,8,9,11,12,14,15,16,17-decahydro-1h-cyclopenta[a]phenanthrene](/img/structure/B12960065.png)


